1-Phenyldibenzothiophene

概要

説明

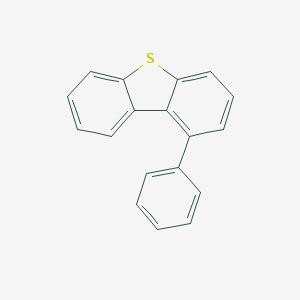

1-Phenyldibenzothiophene is an organic compound with the molecular formula C18H12S It is a derivative of dibenzothiophene, where a phenyl group is attached to the first carbon of the dibenzothiophene structure

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with phenyl lithium or phenyl magnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the coupling of dibenzothiophene with phenyl halides. The reaction conditions are optimized to achieve high purity and yield of the final product.

化学反応の分析

Types of Reactions: 1-Phenyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce the corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl ring or the dibenzothiophene core, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Photochemical Applications

1-PDBT has been extensively studied for its photochemical properties, particularly in the context of photolysis and the generation of reactive intermediates.

Photolysis and Reactive Intermediates

A study investigated the photolysis of 1-PDBT in acetonitrile under UV-A irradiation. It was found that upon irradiation, 1-PDBT undergoes S–N bond cleavage, leading to the formation of dibenzothiophene (DBT) and other products such as azobenzene. The quantum yield for the formation of DBT was measured at at a wavelength of 325 nm . This indicates that 1-PDBT can serve as a precursor for generating reactive nitrenes and other photoproducts, which are valuable in synthetic organic chemistry.

Drug Discovery

The compound's structural characteristics make it a candidate for drug discovery, particularly in the development of sulfoximines, which are known for their stability and hydrogen bonding capabilities.

Sulfoximine Derivatives

Research has highlighted the potential of sulfoximine derivatives of 1-PDBT in medicinal chemistry. These derivatives exhibit unique biological activities, including anticancer properties. For instance, studies on MCF-7 breast cancer cell lines have shown promising results, indicating that modifications to the dibenzothiophene structure can enhance biological activity.

Material Science

In materials science, 1-PDBT is explored for its electronic properties and potential applications in organic electronics.

Conductive Polymers

The incorporation of 1-PDBT into conductive polymers has been investigated to improve their electrical conductivity and stability. The unique electronic structure of dibenzothiophenes allows for effective charge transport, making them suitable for applications in organic photovoltaic devices and organic light-emitting diodes (OLEDs).

Case Study 1: Photochemical Reactivity

In a controlled experiment using varying concentrations of 1-PDBT, researchers observed the formation of azobenzene as a dimer product from phenyl nitrene generated during photolysis. The yields were consistent across different concentrations, suggesting that the reactivity profile of 1-PDBT is stable under photochemical conditions .

| Concentration (mM) | Azobenzene Yield (%) |

|---|---|

| 0.16 | Low |

| 0.43 | Moderate |

| 3.4 | High |

Case Study 2: Anticancer Activity

A study focusing on the biological activity of sulfoximine derivatives derived from 1-PDBT showed significant cytotoxic effects on cancer cell lines. The results indicated that modifications to the compound could enhance its efficacy against specific types of cancer cells.

作用機序

The mechanism of action of 1-phenyldibenzothiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

類似化合物との比較

1-Phenyldibenzothiophene can be compared with other similar compounds, such as:

Dibenzothiophene: The parent compound without the phenyl substitution.

Benzo[b]naphthothiophene: A structurally related compound with an additional fused benzene ring.

Dimethyldibenzothiophenes: Derivatives with methyl groups attached to the dibenzothiophene core.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

生物活性

1-Phenyldibenzothiophene (1-PDBT) is an organic compound with the molecular formula CHS, characterized by its unique structure that includes two dibenzothiophene units connected by a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a detailed examination of its biological activity, including relevant studies, mechanisms of action, and comparative analyses.

Overview of this compound

1-PDBT is a derivative of dibenzothiophene, which is known for its applications in organic electronics and materials science. The compound's unique structure contributes to its reactivity and potential therapeutic properties.

| Property | Value |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 260.4 g/mol |

| CAS Number | 104353-06-2 |

Anticancer Properties

1-PDBT has also been investigated for its anticancer potential . Studies suggest that compounds with similar structures can modulate key biochemical pathways involved in cancer progression. For example, phenothiazine derivatives, which share structural similarities with 1-PDBT, have demonstrated:

- Calmodulin inhibition : This action affects calcium signaling pathways that are often dysregulated in cancer cells.

- Protein kinase C inhibition : This can lead to reduced cell proliferation and increased apoptosis in tumor cells.

- Reversal of multidrug resistance : By inhibiting P-glycoprotein transport functions, these compounds can enhance the efficacy of conventional chemotherapy agents.

The biological activity of 1-PDBT is believed to involve interactions with specific molecular targets within cells:

- Enzyme Interaction : It may bind to enzymes involved in metabolic pathways, altering their activity and affecting cellular processes.

- Receptor Modulation : The compound could influence receptor-mediated signaling pathways, leading to changes in gene expression associated with cell growth and survival.

Study on Anticancer Activity

A study published in ACS Medicinal Chemistry Letters explored the anticancer properties of dibenzothiophene derivatives, including 1-PDBT. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial efficacy of dibenzothiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Comparative Analysis with Related Compounds

To better understand the potential of 1-PDBT, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Dibenzothiophene | Two benzene rings + thiophene | Common impurity in petroleum |

| Naphthalene | Two fused benzene rings | Simpler structure; widely studied |

| Phenanthrene | Three fused benzene rings | Exhibits different electronic properties |

| 4,6-Dimethyldibenzothiophene | Methyl-substituted dibenzothiophene | Increased solubility; different reactivity patterns |

特性

IUPAC Name |

1-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXRUUFRMHNVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4SC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423765 | |

| Record name | 1-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104353-06-2 | |

| Record name | 1-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。